5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-27-16-10-12(5-7-15(16)21-8-2-3-17(21)23)20-18(24)13-9-11(19)4-6-14(13)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTAVWKZUQNVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is added through a methylation reaction, typically using dimethyl sulfate or methyl iodide in the presence of a base.
Pyrrolidinone Formation: The pyrrolidinone ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Segartoxaban (Coagulation Factor Inhibitor)
Structure : Contains a 2-oxopyrrolidin-1-yl group attached to a benzene-sulfonamide-thiophene scaffold .
Key Differences :
- Segartoxaban includes a sulfonamide linker and a thiophene-carboxamide group, absent in the target compound.
- Both share the pyrrolidinone ring, critical for binding to Factor Xa/IIa in Segartoxaban.
Activity: Segartoxaban is a potent anticoagulant, suggesting that the pyrrolidinone moiety in the target compound may also confer affinity for serine proteases. However, the absence of sulfonamide and thiophene groups likely alters target specificity .
Niclosamide Derivatives (Anticancer and NF-κB Inhibitors)
Examples :
- N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
- 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide
Key Differences :
- These derivatives replace the nitro group with a hydroxy (-OH) group and vary in aryl substituents.
Activity : Demonstrated cytotoxicity against HL-60 leukemia cells and NF-κB inhibition. The target compound’s nitro group may reduce antioxidant capacity but increase electrophilicity, possibly redirecting activity toward other pathways .
Thiazole-Containing Benzamide ()
Structure : 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide
Key Differences :
- Replaces the pyrrolidinone-phenyl group with a thiazole ring substituted by 4-methoxy-3-methylphenyl.
- Retains the 5-chloro-2-nitrobenzamide backbone.
Implications: Thiazole rings often participate in π-π stacking or metal coordination. The methyl and methoxy groups may alter steric bulk compared to the pyrrolidinone group, affecting target selectivity .
Thiazolidinone Derivative ()
Structure : 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide
Key Differences :
- Features a thiazolidinone ring with a benzylidene substituent and propoxy group.
- The thioxo (C=S) group increases electron density compared to the pyrrolidinone’s carbonyl (C=O).
Implications: Thiazolidinones are associated with antimicrobial and antidiabetic activities. The propoxy group may enhance solubility, while the thioxo group could influence redox properties .
Structural and Functional Comparison Table
Physicochemical Properties and Hypothetical Activity
- LogP: The target compound’s pyrrolidinone and nitro group may lower logP compared to Segartoxaban’s thiophene but increase it relative to niclosamide’s hydroxy group.
- Hydrogen Bonding: The pyrrolidinone lactam provides H-bond acceptors, similar to Segartoxaban, which could favor enzyme interactions.
- Electrophilicity : The nitro group may make the compound reactive toward nucleophilic residues in proteins, akin to nitrofurans or kinase inhibitors.
Biological Activity
5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer and infections caused by multidrug-resistant pathogens. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the coupling of 5-chloro-2-nitrobenzoic acid with an appropriate amine derivative. The presence of the nitro group and the oxopyrrolidine moiety enhances the compound's reactivity and biological profile.
Anticancer Activity
Research has shown that compounds containing the oxopyrrolidine scaffold exhibit significant anticancer activity. For instance, a study highlighted that derivatives with similar structures demonstrated potent cytotoxic effects against A549 lung adenocarcinoma cells.
Table 1: Anticancer Activity of Related Compounds
The mechanism behind this activity involves the induction of apoptosis in cancer cells, likely through the activation of caspases and mitochondrial pathways. Notably, compounds that maintain a free amino group tend to exhibit enhanced anticancer properties while minimizing toxicity to non-cancerous cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and other Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 8 | |
| Klebsiella pneumoniae | 16 | |
| Pseudomonas aeruginosa | 32 | TBD |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways, which are critical for bacterial survival.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in clinical settings. For instance, a recent study illustrated that derivatives with nitro groups significantly improved antibacterial activity compared to their non-nitro counterparts, suggesting that the nitro functionality plays a crucial role in enhancing pharmacological effects.
Q & A
Basic: What are the key steps in synthesizing 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide, and how can yield be optimized?
Methodological Answer:
The synthesis typically involves:
Coupling Reactions : Formation of the benzamide bond via reaction between a nitro-substituted benzoyl chloride and a substituted aniline derivative. For example, 2-nitro-5-chlorobenzoic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂) and reacted with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions (e.g., triethylamine) .
Nitro Group Introduction : If not pre-installed, nitration can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Yield Optimization :
- Use excess acyl chloride (1.2–1.5 eq) to drive the coupling reaction.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of key groups:
- Aromatic protons (δ 6.8–8.2 ppm for nitro-substituted benzene).
- Methoxy singlet (δ ~3.8 ppm, integrating for 3H).
- Pyrrolidinone protons (δ 2.2–3.5 ppm for CH₂ groups) .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetric stretching (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (calculated for C₁₉H₁₇ClN₄O₅: [M+H]⁺ = 429.09) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidinone moiety in biological activity?
Methodological Answer:
Analog Synthesis : Replace the pyrrolidinone with other lactams (e.g., piperidinone in ) or acyclic amides.
Biological Assays : Test analogs against target enzymes (e.g., Factor Xa, as in ) to compare IC₅₀ values.
Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to assess hydrogen bonding between the pyrrolidinone carbonyl and active-site residues .
Data Interpretation : Correlate activity loss in analogs lacking the pyrrolidinone with disrupted binding interactions .
Advanced: How should researchers resolve contradictions in reported solubility data across different studies?
Methodological Answer:
- Controlled Replication : Repeat solubility tests (e.g., shake-flask method) under standardized conditions (pH 7.4 PBS, 25°C) .
- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to assess crystallinity, which affects apparent solubility .
- Solvent Optimization : Explore co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance solubility for in vivo studies .
Advanced: What experimental strategies can elucidate the compound’s mechanism of action when initial enzyme inhibition assays show ambiguous results?
Methodological Answer:
Kinetic Studies : Determine inhibition modality (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
Thermal Shift Assay : Monitor target protein melting temperature (Tₘ) shifts upon compound binding to confirm direct interaction .
Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers if targeting kinases) .
Advanced: How can metabolic stability be improved without compromising target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the nitro group (a metabolic liability) with a trifluoromethyl group, as seen in , to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the amide as an ester to enhance permeability, with enzymatic cleavage in target tissues .
- In Vitro Assays : Test microsomal stability (human liver microsomes) and identify major metabolites via LC-MS/MS .
Advanced: What formulation challenges arise from the compound’s physicochemical properties, and how can they be addressed?
Methodological Answer:
- Low Aqueous Solubility : Use nanoemulsions or solid dispersion techniques with polymers like HPMCAS .
- pH Sensitivity : Stabilize in lyophilized form or use enteric coatings for oral delivery .
- Accelerated Stability Testing : Conduct ICH-guided studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced: How can cross-reactivity with off-target enzymes be minimized during lead optimization?
Methodological Answer:
- Selectivity Screening : Profile the compound against a panel of related enzymes (e.g., serine proteases for FXa inhibitors) .
- Fragment-Based Design : Remove or modify substituents (e.g., the methoxy group) implicated in off-target binding via X-ray crystallography .
- Alanine Scanning Mutagenesis : Identify critical residues in the target enzyme’s active site to guide selective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
